molecular formula C19H20FN3O4S B3694750 2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide

2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide

Cat. No.: B3694750
M. Wt: 405.4 g/mol
InChI Key: KWSOUCWYQRVVHU-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide is a complex organic compound characterized by its unique structure, which includes a tert-butylphenoxy group and a fluoro-nitrophenyl carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide typically involves multiple steps. One common method starts with the preparation of 2-(4-tert-butylphenoxy)acetamide, which is then reacted with 4-fluoro-3-nitrophenyl isothiocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications, offering distinct advantages over its analogs in terms of reactivity and potential therapeutic benefits.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-19(2,3)12-4-7-14(8-5-12)27-11-17(24)22-18(28)21-13-6-9-15(20)16(10-13)23(25)26/h4-10H,11H2,1-3H3,(H2,21,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSOUCWYQRVVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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